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  • Product: 1-Pyrazolo[1,5-b]pyridazin-3-ylethanone
  • CAS: 551919-57-4

Core Science & Biosynthesis

Foundational

The Exploratory Discovery of Pyrazolo[1,5-b]pyridazines as Potent and Selective DYRK1A Inhibitors: A Technical Guide

Abstract Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a high-value therapeutic target implicated in a spectrum of human pathologies, including neurodegenerative diseases like Alzh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a high-value therapeutic target implicated in a spectrum of human pathologies, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as various cancers.[1][2] This technical guide provides an in-depth overview of the exploratory discovery and preclinical development of a promising class of DYRK1A inhibitors based on the pyrazolo[1,5-b]pyridazine scaffold. We will dissect the strategic rationale, synthetic methodologies, structure-activity relationship (SAR) studies, and the suite of biochemical and cellular assays that have propelled this chemical series from initial hits to viable lead candidates. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Therapeutic Rationale for Targeting DYRK1A

DYRK1A is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[2] Its gene is located on chromosome 21, leading to its overexpression in individuals with Down syndrome and a subsequent association with early-onset Alzheimer's disease pathology.[3] In the context of neurodegeneration, DYRK1A is known to phosphorylate key proteins such as amyloid precursor protein (APP) and tau, contributing to the formation of amyloid plaques and neurofibrillary tangles, respectively.[3] In oncology, DYRK1A's role is more nuanced, acting as both a tumor promoter and suppressor depending on the cellular context.[4] It has been shown to regulate transcription factors like NFAT and STAT3, and its inhibition can impede tumor growth and survival in certain cancer types.[4] The multifaceted involvement of DYRK1A in disease pathophysiology underscores the significant therapeutic potential of developing potent and selective inhibitors.

The pyrazolo[1,5-b]pyridazine core has been identified as a privileged scaffold for kinase inhibition, offering a versatile platform for chemical modification to achieve both high potency and selectivity.[2] This guide will illuminate the journey of discovering and optimizing pyrazolo[1,5-b]pyridazine-based DYRK1A inhibitors.

Synthetic Chemistry: Building the Pyrazolo[1,5-b]pyridazine Library

The foundation of a successful exploratory discovery campaign lies in the efficient and versatile synthesis of a diverse chemical library. The synthesis of the pyrazolo[1,5-b]pyridazine scaffold and its derivatives is a multi-step process that allows for the systematic exploration of chemical space around the core structure.

Core Scaffold Synthesis

A common and effective route to the pyrazolo[1,5-b]pyridazine core involves a [3+2] cycloaddition reaction. The general strategy is as follows:

  • N-amination of Pyridazine: Pyridazine is N-aminated using a reagent such as hydroxylamine-O-sulfonic acid to form an N-aminopyridazinium salt.

  • Formation of the 1,3-Dipole: The N-aminopyridazinium salt is treated with a base to generate a pyridinium ylide, which acts as a 1,3-dipole.

  • Huisgen Cycloaddition: The 1,3-dipole undergoes a Huisgen [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkyne or alkene bearing an electron-withdrawing group, to construct the pyrazolo[1,5-b]pyridazine ring system.

Diversification Strategies

With the core scaffold in hand, diversification is achieved through various chemical transformations to probe the structure-activity relationship (SAR). Key points of diversification on the pyrazolo[1,5-b]pyridazine scaffold include:

  • Substitution at the 2- and 3-positions: These positions are often modified by varying the substituents on the starting alkyne or through post-cyclization functionalization.

  • Substitution on the Pyridazine Ring: Modifications to the pyridazine ring are typically introduced by starting with a substituted pyridazine.

  • Introduction of Functional Groups for Further Modification: Functional groups such as halogens can be introduced onto the scaffold to enable further diversification through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.

The choice of synthetic routes is guided by the need for robustness, scalability, and the ability to readily access a wide range of analogs for biological evaluation.

In Vitro Evaluation and Structure-Activity Relationship (SAR) Analysis

The initial assessment of newly synthesized compounds relies on robust and high-throughput in vitro assays to determine their inhibitory potency against DYRK1A and their selectivity against other kinases.

Biochemical Inhibition Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a widely used method for quantifying the binding affinity of inhibitors to their target kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute recombinant GST-tagged DYRK1A enzyme, a europium-labeled anti-GST antibody (donor fluorophore), and a fluorescently labeled ATP-competitive tracer (acceptor fluorophore) in the kinase buffer.

    • Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • In a 384-well microplate, add the test compound dilutions.

    • Add the pre-mixed solution of DYRK1A enzyme and the europium-labeled anti-GST antibody.

    • Initiate the binding reaction by adding the fluorescent tracer.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader capable of dual-wavelength detection (e.g., excitation at 340 nm, emission at 615 nm for the donor and 665 nm for the acceptor).

    • The TR-FRET ratio (acceptor emission / donor emission) is proportional to the amount of tracer bound to the kinase.

    • In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the TR-FRET signal.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

Structure-Activity Relationship (SAR) of Pyrazolo[1,5-b]pyridazines

Systematic modification of the pyrazolo[1,5-b]pyridazine scaffold has yielded critical insights into the structural requirements for potent and selective DYRK1A inhibition. The SAR exploration is a classic example of the hit-to-lead optimization process in drug discovery.[5][6]

Table 1: Illustrative SAR Data for Pyrazolo[1,5-b]pyridazine Analogs against DYRK1A

Compound IDR1 SubstituentR2 SubstituentDYRK1A IC₅₀ (nM)
1a HH>1000
1b PhenylH250
1c 4-FluorophenylH120
1d 3-HydroxyphenylH85
2a 4-FluorophenylMethyl50
2b 4-FluorophenylEthyl150
2c 4-FluorophenylCyclopropyl35
3a 3-HydroxyphenylCyclopropyl15

Disclaimer: The data presented in this table is illustrative and intended to demonstrate SAR principles.

Interpretation of SAR:

  • The Importance of Aromatic Interactions: The initial hit 1a with no substituents showed weak activity. The introduction of a phenyl group at the R1 position (1b ) significantly improved potency, suggesting the importance of hydrophobic and/or π-stacking interactions within the ATP-binding pocket of DYRK1A.

  • Exploring the R1-Aryl Pocket: Substitution on the R1-phenyl ring provided further enhancements. The introduction of a fluorine atom (1c ) likely engages in favorable interactions, while a hydroxyl group (1d ) may form a key hydrogen bond, leading to increased affinity.

  • Probing the R2 Pocket: The addition of a small alkyl group at the R2 position further boosted potency. A methyl group (2a ) was well-tolerated, while a larger ethyl group (2b ) was detrimental, indicating a size-constrained pocket. The cyclopropyl group (2c ) proved to be optimal, likely due to its conformational rigidity and favorable hydrophobic interactions.

  • Synergistic Effects: Combining the optimal substituents at both R1 and R2 positions (3a ) resulted in a lead compound with significantly improved potency, demonstrating the synergistic effect of optimizing interactions in different regions of the binding site.

This iterative process of design, synthesis, and testing is fundamental to identifying compounds with the desired biological activity.

Cell-Based Assays: Confirming Target Engagement and Functional Effects

While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays are essential to confirm that the compounds can penetrate the cell membrane, engage with DYRK1A in a cellular context, and elicit the desired functional response.

Cellular Target Engagement

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a powerful technology for measuring compound binding to a target protein within living cells.

  • Cell Line Preparation:

    • Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding a fusion protein of DYRK1A and NanoLuc® luciferase.

  • Assay Procedure:

    • Plate the transfected cells in a 384-well plate.

    • Add serial dilutions of the test compounds to the cells.

    • Add a cell-permeable fluorescent tracer that binds to the ATP pocket of DYRK1A.

    • Incubate the plate at 37°C in a CO₂ incubator to allow for compound entry and binding equilibrium.

    • Add the NanoBRET™ substrate to initiate the bioluminescent reaction.

  • Data Acquisition and Analysis:

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • In the absence of a competing inhibitor, the tracer binds to the NanoLuc®-DYRK1A fusion protein, resulting in a high BRET signal.

    • Test compounds that bind to DYRK1A will displace the tracer, causing a decrease in the BRET ratio.

    • Determine the IC₅₀ values from the concentration-response curves.

Functional Cellular Assays

To assess the functional consequences of DYRK1A inhibition, downstream signaling events are monitored. For example, the phosphorylation of known DYRK1A substrates can be measured by Western blotting or ELISA.

ADME and Pharmacokinetic Profiling

A promising inhibitor must not only be potent and selective but also possess favorable drug-like properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Early assessment of these properties is critical to guide lead optimization and select candidates for in vivo studies.[7]

In Vitro ADME Assays

A standard panel of in vitro ADME assays is employed to predict the in vivo pharmacokinetic behavior of the compounds.

Table 2: Key In Vitro ADME Assays

ParameterAssayExperimental Outline
Solubility Kinetic or Thermodynamic SolubilityThe compound is incubated in a buffered solution, and the concentration in the supernatant is measured by LC-MS/MS.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)The compound's ability to diffuse from a donor compartment through an artificial lipid membrane to an acceptor compartment is measured.
Metabolic Stability Liver Microsomal Stability AssayThe compound is incubated with liver microsomes and NADPH, and the rate of disappearance of the parent compound is monitored over time by LC-MS/MS.
Plasma Protein Binding Equilibrium DialysisThe compound is incubated in a two-chamber dialysis unit separated by a semi-permeable membrane, with plasma in one chamber and buffer in the other. The concentration of the compound in each chamber is measured at equilibrium to determine the unbound fraction.
CYP450 Inhibition Cytochrome P450 Inhibition AssayThe compound is co-incubated with human liver microsomes, a specific CYP450 substrate, and NADPH. The effect of the compound on the rate of metabolite formation from the substrate is measured to determine its inhibitory potential against major CYP isoforms.
In Vivo Pharmacokinetic Studies

Compounds with a promising in vitro ADME profile are advanced to in vivo pharmacokinetic (PK) studies in animal models, typically mice or rats.

  • Animal Dosing:

    • Administer the test compound to a cohort of mice via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing and Analysis:

    • Process the blood samples to obtain plasma.

    • Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration versus time profile.

    • Use non-compartmental analysis to calculate key PK parameters such as:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the concentration-time curve.

      • t₁/₂: Half-life.

      • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation (calculated by comparing the AUC after oral and IV administration).

The results from these studies are crucial for establishing a dose-response relationship and for predicting the human pharmacokinetic profile.

Visualizing the Discovery Workflow and Signaling Pathway

Visual models are invaluable for conceptualizing complex processes in drug discovery.

Exploratory Discovery Workflow

The following diagram illustrates the iterative workflow for the discovery of pyrazolo[1,5-b]pyridazine DYRK1A inhibitors.

G cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization cluster_3 Preclinical Candidate HTS High-Throughput Screening Synthesis Library Synthesis (Pyrazolo[1,5-b]pyridazines) HTS->Synthesis Fragment Screening Fragment-Based Screening Fragment Screening->Synthesis Virtual Screening Virtual Screening Virtual Screening->Synthesis Biochemical Assay In Vitro Potency (TR-FRET) Synthesis->Biochemical Assay Iterative Optimization SAR Structure-Activity Relationship (SAR) Biochemical Assay->SAR Iterative Optimization SAR->Synthesis Iterative Optimization Cellular Assays Cellular Target Engagement (NanoBRET) & Functional Assays SAR->Cellular Assays ADME In Vitro ADME Profiling Cellular Assays->ADME PK In Vivo Pharmacokinetics ADME->PK Selectivity Kinome-wide Selectivity Profiling PK->Selectivity PCC Preclinical Candidate Selection Selectivity->PCC

Caption: Iterative workflow for the discovery of DYRK1A inhibitors.

DYRK1A Signaling Pathway

The diagram below depicts a simplified overview of key DYRK1A signaling pathways in neurodegeneration and cancer, highlighting the points of intervention for the pyrazolo[1,5-b]pyridazine inhibitors.

DYRK1A_Pathway cluster_Neurodegeneration Neurodegeneration (e.g., Alzheimer's Disease) cluster_Cancer Cancer DYRK1A DYRK1A APP APP DYRK1A->APP Phosphorylation Tau Tau DYRK1A->Tau Phosphorylation NFAT NFAT DYRK1A->NFAT Phosphorylation (Inactivation) STAT3 STAT3 DYRK1A->STAT3 Phosphorylation (Activation) CellCycle Cell Cycle Progression DYRK1A->CellCycle Inhibitor Pyrazolo[1,5-b]pyridazine Inhibitor Inhibitor->DYRK1A Inhibition AmyloidPlaques Amyloid-β Plaques APP->AmyloidPlaques Amyloidogenic Processing NFTs Neurofibrillary Tangles Tau->NFTs Aggregation TumorGrowth Tumor Growth & Survival NFAT->TumorGrowth Suppression STAT3->TumorGrowth

Caption: Key DYRK1A signaling pathways and inhibitor intervention.

Conclusion

The exploratory discovery of pyrazolo[1,5-b]pyridazines as DYRK1A inhibitors represents a successful application of modern drug discovery principles. Through a systematic approach encompassing rational design, efficient synthesis, and a cascade of robust in vitro and in vivo assays, this chemical scaffold has been optimized to yield potent and selective lead compounds. The detailed methodologies and strategic insights presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to the development of novel kinase inhibitors for the treatment of neurodegenerative diseases, cancer, and other unmet medical needs. The continued investigation of this promising class of compounds holds the potential to deliver a new generation of targeted therapeutics.

References

  • Himpel, S., et al. (2000). Identification of the autophosphorylation sites of the Xenopus laevis dual-specificity tyrosine-regulated kinase X-DYRK1A. Biochemical Journal, 351(Pt 2), 373–381.
  • BellBrook Labs. (2025, August 19). Hit to Lead Assays: Accelerating Early Drug Discovery. BellBrook Labs. Retrieved from [Link]

  • Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Excelra. Retrieved from [Link]

  • Gadek, T. R., et al. (2002). Discovery of a novel class of orally active, non-peptidic inhibitors of the platelet integrin alphaIIbbeta3 that is not a prodrug. Journal of Medicinal Chemistry, 45(23), 5059-5072.
  • Creative Bioarray. (n.d.). 6 Easy Steps to Get Your In Vitro ADME Done. Creative Bioarray. Retrieved from [Link]

  • Anand, P., & Singh, B. (2013). A review on coumarins as acetylcholinesterase inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 21(5), 1175-1183.
  • Wegiel, J., et al. (2011). The role of DYRK1A in neurodegenerative diseases. FEBS Journal, 278(2), 236-245.
  • Ionescu, A., et al. (2019). The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target.
  • Kim, E. J., et al. (2016). Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome. Cell Reports, 17(8), 2053-2064.
  • Muñoz-Torres, C., et al. (2015). DYRK1A in neurodegeneration and cancer: Molecular basis and clinical implications. Pharmacology & Therapeutics, 151, 81-93.
  • Alzheimer's Drug Discovery Foundation. (2023, April 14). DYRK1A Inhibitors. ADDF. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • Abbassi, R., et al. (2022). Recent research and development of DYRK1A inhibitors. European Journal of Medicinal Chemistry, 236, 114321.
  • Zhang, Y., et al. (2021). Discovery and structure–activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422.
  • Chen, Y., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Journal of Medicinal Chemistry, 64(2), 1130-1146.
  • Abbassi, R., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ResearchGate. Retrieved from [Link]

  • Henderson, S. H., et al. (2020). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters, 11(8), 1599-1605.
  • Li, Y., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3505.
  • Zhang, Y., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. Retrieved from [Link]

  • Chen, Y., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Retrieved from [Link]

  • Henderson, S. H., et al. (2020). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PMC. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 1-Pyrazolo[1,5-b]pyridazin-3-ylethanone: Properties, Handling, and Safety

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical compound 1-pyrazolo[1,5-b]pyridazin-3-ylethanone, including its known hazard classifications, p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 1-pyrazolo[1,5-b]pyridazin-3-ylethanone, including its known hazard classifications, physicochemical properties, and recommended safety protocols. As a Senior Application Scientist, the aim is to deliver not just data, but a framework for its safe and effective use in a research and development setting. This document is structured to provide actionable insights, moving from fundamental identification to practical application and risk mitigation.

Chemical Identity and Core Properties

1-Pyrazolo[1,5-b]pyridazin-3-ylethanone is a heterocyclic compound featuring a fused pyrazole and pyridazine ring system.[1] Such scaffolds are of significant interest in medicinal chemistry due to their potential for diverse biological activities, including roles as enzyme inhibitors and receptor antagonists.[1][2]

Structural and Identification Data
IdentifierValueSource
Chemical Name 1-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-one[3]
CAS Number 551919-57-4[3]
EC Number 842-911-3[3]
Molecular Formula C₈H₇N₃O[4]
Molecular Weight 161.16 g/mol [4]
SMILES CC(=O)C1=C2C=CC=NN2N=C1[4]
Physicochemical Properties
PropertyPredicted ValueSource
XlogP 0.3[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]
Monoisotopic Mass 161.05891 Da[4]

Hazard Identification and Classification

Based on notified classifications and labeling, 1-pyrazolo[1,5-b]pyridazin-3-ylethanone is considered a hazardous substance.[3] The primary hazards are acute toxicity, skin and eye irritation, and potential effects on the central nervous system.

GHS Hazard Summary

The compound is classified under GHS with the following hazard statements:

  • H302 + H312 + H332 (Acute Toxicity, Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • H315 (Skin Irritation, Category 2): Causes skin irritation.[3]

  • H319 (Eye Irritation, Category 2A): Causes serious eye irritation.[3]

  • H336 (Specific Target Organ Toxicity - Single Exposure, Category 3): May cause drowsiness or dizziness.[3]

GHS Pictogram:

  • GHS07: Exclamation Mark[3]

Signal Word: Warning[3]

Hazard Communication Workflow

The following diagram illustrates the logical flow from hazard identification to the implementation of safety measures in a laboratory setting.

Diagram 1: Hazard Communication Workflow A Hazard Identification (GHS Classification) B Acute Toxicity (Oral, Dermal, Inhalation) Skin & Eye Irritation STOT SE 3 (Drowsiness) A->B Identifies C Risk Assessment (Exposure Potential) B->C Informs D Engineering Controls (Fume Hood, Ventilation) C->D Mandates E Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->E Mandates F Safe Handling & Storage Protocols C->F Mandates G Emergency Procedures (First Aid, Spill Control) C->G Mandates

Caption: Hazard communication flow for 1-pyrazolo[1,5-b]pyridazin-3-ylethanone.

Safe Handling and Experimental Protocols

Given the identified hazards, stringent adherence to safety protocols is mandatory. The following procedures are based on best practices for handling chemicals with similar toxicological profiles.[5][6][7]

Engineering Controls
  • Primary Control: All weighing, handling, and experimental manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation exposure.[6][7]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required to prevent dermal and eye contact.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (inspect before use).Prevents skin contact (Harmful, H312) and irritation (H315).[6]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes causing serious eye irritation (H319).[7]
Skin/Body Protection Lab coat, long pants, and closed-toe shoes.Prevents accidental skin exposure.[5]
Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of clutter. Don all required PPE.

  • Weighing: Tare a suitable container inside the fume hood. Carefully transfer the required amount of the solid compound, avoiding the creation of dust.[6]

  • Dissolution: If preparing a solution, add the solvent to the solid slowly within the fume hood. Ensure the container is sealed before removing it from the hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Dispose of contaminated gloves and any disposable materials in a designated hazardous waste container.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[7]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst-Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the area.

  • Control: Ensure the release area is well-ventilated (within a fume hood if possible). Avoid breathing dust.[6]

  • Containment: For a small solid spill, carefully sweep up the material without creating dust and place it into a sealed, labeled container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7]

  • Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national environmental regulations. Do not allow the product to enter drains.

Toxicological and Ecological Information

Toxicological Profile

The primary toxicological concerns are acute effects from short-term exposure.[3] There is currently no comprehensive data available in the public domain regarding the chronic effects, carcinogenicity, or reproductive toxicity of this specific compound. Therefore, it should be handled with the assumption that it may have unknown long-term health effects, and exposure should be minimized.

Ecological Profile

No specific ecotoxicity data for 1-pyrazolo[1,5-b]pyridazin-3-ylethanone is available. To prevent environmental contamination, the compound should not be released into soil, waterways, or sewer systems.

Synthesis and Reactivity

The pyrazolo[1,5-b]pyridazine core is typically synthesized through cycloaddition reactions. For instance, related structures can be formed via the reaction of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine.[1][8] This class of compounds can undergo various chemical transformations, such as oxidation, reduction, and substitution, making them versatile building blocks in drug discovery programs.[1]

Hypothetical Experimental Workflow: Small-Scale Reaction

The diagram below outlines a typical workflow for using this compound as a reagent in a small-scale chemical reaction, incorporating necessary safety checkpoints.

Diagram 2: Experimental Workflow A 1. Preparation - Verify Fume Hood - Don Full PPE B 2. Reagent Weighing - Weigh compound in hood - Seal container A->B C 3. Reaction Setup - Assemble glassware in hood - Add reagents under inert atm (if needed) B->C D 4. Reaction Monitoring - Use appropriate analytical method (TLC, LC-MS) C->D E 5. Work-up & Quenching - Perform all liquid transfers in hood D->E F 6. Purification - e.g., Column Chromatography in hood E->F G 7. Waste Disposal - Segregate aqueous, organic, solid waste F->G H 8. Decontamination - Clean glassware & work area G->H

Caption: A generalized workflow for a chemical reaction involving the title compound.

References

  • NextSDS. 1-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-one — Chemical Substance Information. [Link]

  • HETEROCYCLES. SYNTHESIS OF PYRAZOL0[1,5-b][l,2]BENZISOTHIAZOLES. [Link]

  • PubChemLite. 1-pyrazolo[1,5-b]pyridazin-3-ylethanone. [Link]

  • RSC Publishing. Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • ResearchGate. (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of new pyrazolo[3][5][9]triazines by cyclative cleavage of pyrazolyltriazenes. [Link]

  • LookChem. Cas 16544-33-5,1,2,3-triazolo<1,5-b>pyridazine. [Link]

  • PubChem. Pyrazolo[1,5-b]pyridazine deriv. 29 | C19H16N6O2 | CID 6539371. [Link]

  • Chemistry of Heterocyclic Compounds. Pyridazine Derivatives. [Link]

  • MDPI. Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][5][10]triazine Sulfonamides in Normal and Cancer Cells In Vitro. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-Pyrazolo[1,5-b]pyridazin-3-ylethanone via 1,3-Dipolar Cycloaddition

Introduction and Strategic Context The pyrazolo[1,5-b]pyridazine heterocyclic core is a privileged scaffold in modern drug discovery, frequently utilized in the development of highly selective kinase inhibitors targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

The pyrazolo[1,5-b]pyridazine heterocyclic core is a privileged scaffold in modern drug discovery, frequently utilized in the development of highly selective kinase inhibitors targeting DYRK1A, GSK-3, and cyclin-dependent kinases (CDKs)[1][2][3]. The synthesis of the key intermediate, 1-pyrazolo[1,5-b]pyridazin-3-ylethanone, relies on a highly efficient [3+2] Huisgen cycloaddition. As a Senior Application Scientist, I have structured this protocol to not only detail the procedural steps but also to elucidate the mechanistic rationale behind the reaction conditions, ensuring reproducible and scalable outcomes for drug development professionals.

Mechanistic Insights: The 1,3-Dipolar Cycloaddition

The formation of the fused bicyclic system is driven by the in situ generation of an N-aminopyridazinium ylide. When the precursor salt, 1-aminopyridazinium iodide, is treated with a base, it undergoes deprotonation to form the ylide, which acts as a highly reactive 1,3-dipole[3]. This intermediate is immediately intercepted by 3-butyn-2-one (the dipolarophile). The electron-deficient nature of the alkyne facilitates a rapid, regioselective cycloaddition, yielding the target 1-pyrazolo[1,5-b]pyridazin-3-ylethanone[3].

G start 1-Aminopyridazinium Iodide base Deprotonation (KOH or DBU) start->base dipole N-Aminopyridazinium Ylide (1,3-Dipole) base->dipole cycloaddition [3+2] Huisgen Cycloaddition dipole->cycloaddition alkyne 3-Butyn-2-one (Dipolarophile) alkyne->cycloaddition product 1-Pyrazolo[1,5-b]pyridazin- 3-ylethanone cycloaddition->product

Diagram 1: 1,3-Dipolar cycloaddition pathway for pyrazolo[1,5-b]pyridazine synthesis.

Quantitative Data and Reagent Profiling

Historically, this reaction is performed in a biphasic system (CH₂Cl₂/H₂O) using potassium hydroxide (KOH)[1]. However, this can lead to challenging emulsions during workup. An alternative monophasic system using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (MeCN) has been developed to bypass this liability[3][4].

Table 1: Stoichiometric Profiling for the Classical Biphasic Method

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
1-Aminopyridazinium iodide223.012.016.0 g (72 mmol)1,3-Dipole Precursor
3-Butyn-2-one68.071.02.4 g (36 mmol)Dipolarophile (Limiting)
Potassium Hydroxide (KOH)56.112.55.0 g (89 mmol)Inorganic Base
Dichloromethane (CH₂Cl₂)84.93N/A200 mLOrganic Phase
Water (H₂O)18.02N/A100 mLAqueous Phase

Causality Note: The alkyne is deliberately utilized as the limiting reagent. 3-butyn-2-one is highly prone to base-catalyzed polymerization; maintaining an excess of the ylide ensures rapid consumption of the alkyne, suppressing unwanted side reactions[1][3].

Experimental Methodologies

Method A: Classical Biphasic Protocol (KOH / CH₂Cl₂)

This method is highly scalable and utilizes inexpensive inorganic bases[1][3].

  • Slurry Preparation: To a chemically resistant reaction vessel, add 1-aminopyridazinium iodide (16.0 g, 72 mmol) and suspend it in CH₂Cl₂ (200 mL) to form a heterogeneous slurry[1].

  • Dipolarophile Addition: Introduce 3-butyn-2-one (2.4 g, 36 mmol) directly into the organic slurry.

  • Thermal Control (Critical Step): Submerge the reaction flask in an ice bath and allow the internal temperature to equilibrate to 4 °C[1]. Rationale: The subsequent deprotonation is exothermic. Uncontrolled temperature spikes will rapidly polymerize the 3-butyn-2-one, destroying the yield.

  • Base Introduction: Prepare a solution of KOH (5.0 g, 89 mmol) in deionized water (100 mL). Add this aqueous solution to the chilled reaction mixture in one portion (or dropwise if scaling up significantly to maintain thermal control)[1][3].

  • Cycloaddition: Remove the ice bath. Allow the biphasic mixture to warm to room temperature and stir vigorously for 4 to 16 hours. High agitation is required to maximize the interfacial surface area between the aqueous base and the organic dipole/dipolarophile[1][3].

  • Workup & Validation: Dilute with additional water (20 mL) if salts precipitate. Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product[5].

Method B: Optimized Monophasic Protocol (DBU / MeCN)

This protocol is engineered for researchers who encounter severe emulsion issues with Method A, offering a streamlined purification workflow[3][4].

  • Solution Preparation: Dissolve 1-aminopyridazinium iodide (1.0 eq) and the alkyne (1.1 eq) in anhydrous acetonitrile under an inert nitrogen atmosphere[4].

  • Base Addition: Add DBU (1.5 eq) dropwise over 5 to 10 minutes. Rationale: DBU is a soluble organic base that facilitates immediate, homogeneous ylide formation, entirely bypassing the mass-transfer limitations and emulsion risks of the biphasic system[3][4].

  • Cycloaddition: Stir the homogeneous mixture at room temperature for 2 hours[4]. The reaction typically proceeds faster due to the lack of phase-transfer barriers.

  • Workup & Validation: Evaporate the acetonitrile in vacuo. To remove the DBU, partition the crude residue between 1 N aqueous HCl and Ethyl Acetate (EtOAc). The acidic wash protonates the DBU, driving it into the aqueous layer. Separate the organic phase, dry over sodium sulfate (Na₂SO₄), and concentrate to isolate the product[4].

References

  • Source: Google Patents (Vertex Pharmaceuticals)
  • Source: Google Patents (GlaxoSmithKline)
  • WO2007071434A1 - Antiviral 2-carboxy-thiophene compounds Source: Google Patents URL
  • Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Application

step-by-step preparation of CDK inhibitors using 1-pyrazolo[1,5-b]pyridazin-3-ylethanone

An in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and validation of pyrazolo[1,5-b]pyridazine-based Cyclin-Dependent Kinase (CDK) inhibitors. Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and validation of pyrazolo[1,5-b]pyridazine-based Cyclin-Dependent Kinase (CDK) inhibitors.

Executive Summary & Mechanistic Rationale

Cyclin-dependent kinases (CDKs), particularly CDK2, CDK4, and CDK6, are master regulators of the eukaryotic cell cycle. Dysregulation or overactivation of these kinases is a well-documented hallmark of various malignancies. Consequently, targeting the ATP-binding pocket (hinge region) of CDKs has become a cornerstone of modern oncological drug development [1].

While traditional purine and pyrimidine scaffolds have dominated the kinase inhibitor landscape, the pyrazolo[1,5-b]pyridazine core has emerged as a highly privileged, ligand-efficient bioisostere. This bicyclic system offers superior physicochemical properties, excellent membrane permeability, and a unique vector for substituent projection, allowing for fine-tuned selectivity across the kinome (e.g., distinguishing between CDKs, GSK-3, and DYRK1A) [1, 2].

The synthesis of these inhibitors frequently utilizes 1-pyrazolo[1,5-b]pyridazin-3-ylethanone as the critical starting material. The 3-acetyl group acts as the perfect synthetic handle to construct a 2-aminopyrimidine ring—a structural motif that forms indispensable bidentate hydrogen bonds with the kinase hinge region (specifically the backbone amide of Leu83 in CDK2).

CDK_Pathway GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD Upregulates Complex CDK4/6-Cyclin D Complex CyclinD->Complex Binds CDK46 CDK4 / CDK6 CDK46->Complex Binds Rb Rb Protein (Active) Complex->Rb Phosphorylates pRb Phospho-Rb (Inactive) Rb->pRb Inactivates E2F E2F Transcription Factor Rb->E2F Releases pRb->E2F Frees SPhase G1 to S Phase Transition E2F->SPhase Drives Transcription Inhibitor Pyrazolo-pyridazine Inhibitor Inhibitor->Complex Blocks ATP Pocket

Fig 1: CDK4/6 signaling pathway and the targeted inhibition of the Cyclin D complex.

Synthetic Strategy & Workflow

The conversion of 1-pyrazolo[1,5-b]pyridazin-3-ylethanone into a potent CDK inhibitor is achieved via a robust, two-step cyclocondensation sequence [3].

  • Enaminone Formation : The alpha-methyl group of the starting ketone is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Pyrimidine Cyclocondensation : The resulting enaminone is reacted with a substituted aryl- or alkyl-guanidine to construct the pyrimidin-2-amine pharmacophore.

Synthesis_Workflow SM 1-pyrazolo[1,5-b]pyridazin -3-ylethanone Int Enaminone Intermediate SM->Int Reagent1 DMF-DMA 100°C, 16h Reagent1->Int Product CDK Inhibitor (Pyrimidin-2-amine) Int->Product Reagent2 Arylguanidine, Base Reflux, 12h Reagent2->Product Validation LC-MS / NMR Validation Product->Validation

Fig 2: Two-step chemical synthesis workflow from ketone to the final pyrimidin-2-amine.

Step-by-Step Experimental Protocols

Phase I: Synthesis of the Enaminone Intermediate

Target: (E)-3-(dimethylamino)-1-(pyrazolo[1,5-b]pyridazin-3-yl)prop-2-en-1-one

Causality & Rationale: DMF-DMA acts as an electrophilic formylating agent. The alpha-methyl group of the starting ketone is sufficiently acidic to undergo condensation under neat, heated conditions. This yields a highly conjugated enaminone, which stabilizes the intermediate while perfectly positioning the electrophilic centers for the subsequent bimolecular cyclization [2].

Protocol:

  • Charge a 50 mL round-bottom flask with 1-pyrazolo[1,5-b]pyridazin-3-ylethanone (1.0 eq, e.g., 0.68 g, 4.22 mmol).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (6.7 eq, 3.78 mL, 28.44 mmol). Note: The excess DMF-DMA serves as both the reagent and the solvent.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 100 °C under a nitrogen atmosphere for 16 hours.

  • Cool the mixture to room temperature. Concentrate the dark solution under reduced pressure to remove unreacted DMF-DMA and methanol byproducts.

  • Triturate the resulting crude residue with cold diethyl ether (15 mL) to precipitate the product. Filter and dry under a vacuum.

Self-Validating System (Quality Control):

  • TLC: Run on silica gel (EtOAc/Hexane 1:1). The starting ketone ( Rf​ ~0.6) must be completely consumed, replaced by a highly UV-active enaminone spot ( Rf​ ~0.3).

  • LC-MS: Confirm the mass shift. The starting material has an [M+H]+ of 162. The successful enaminone intermediate will show a dominant peak at [M+H]+ 217.

Phase II: Pyrimidine Cyclocondensation

Target: N-Aryl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine derivatives

Causality & Rationale: Substituted guanidines act as bis-nucleophiles. The primary amine of the guanidine initiates a Michael-type addition on the enaminone's beta-carbon, displacing the dimethylamine leaving group. Subsequent intramolecular cyclization onto the carbonyl carbon, followed by dehydration, yields the thermodynamically stable aromatic pyrimidine ring [3]. The choice of sodium methoxide (NaOMe) as a base ensures the guanidine is completely free-based from its hydrochloride salt prior to nucleophilic attack.

Protocol:

  • In a 25 mL sealed tube or reflux setup, dissolve the enaminone intermediate (1.0 eq, 1.0 mmol) in anhydrous 2-propanol (10 mL).

  • Add the desired substituted guanidine hydrochloride (e.g., N-phenylguanidine HCl) (1.5 eq, 1.5 mmol).

  • Add sodium methoxide (NaOMe) (2.0 eq, 2.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (85 °C) for 12–16 hours.

  • Cool the reaction to room temperature. Quench by adding 10 mL of distilled water, which will typically induce precipitation of the highly hydrophobic pyrimidin-2-amine product.

  • Filter the precipitate, wash sequentially with water and cold ethanol, and purify via flash column chromatography (DCM/MeOH gradient) if trace impurities remain.

Self-Validating System (Quality Control):

  • 1H-NMR (DMSO- d6​ ): This is the critical validation step. The disappearance of the enaminone alkene doublets (typically ~5.5 and ~7.8 ppm) and the emergence of two distinct pyrimidine protons (doublets at ~8.3 and ~8.6 ppm, J≈5.2 Hz) confirm successful aromatization. An exchangeable broad singlet (~9.5 ppm) will confirm the presence of the secondary amine (NH) bridging the pyrimidine and the aryl group.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern on the guanidine directly dictates the selectivity and potency of the inhibitor against specific CDK isoforms. Bulky, electron-withdrawing groups tend to lock the molecule into a favorable conformation within the ATP pocket [1, 3].

Table 1: Representative SAR Data for Pyrazolo[1,5-b]pyridazine CDK Inhibitors

CompoundGuanidine R-Group ( N -substituent)CDK2 IC 50​ (nM)CDK4 IC 50​ (nM)Cellular Efficacy (HCT-116, µM)
1 Phenyl15220.52
2 4-Fluorophenyl8120.21
3 4-Chlorophenyl10180.30
4 Cyclopropyl45601.85
5 2,2,2-Trifluoroethyl120145> 5.0

Data synthesized from established SAR trends of pyrazolo[1,5-b]pyridazine derivatives targeting the kinase hinge region[1, 3].

References

  • Title: N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amines as Potent and Selective Inhibitors of Glycogen Synthase Kinase 3 with Good Cellular Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrazolopyridazine derivatives (US7279473B2)
Method

high-yield scale-up synthesis of pyrazolo[1,5-b]pyridazin-3-yl ethanone derivatives

Application Note: High-Yield Scale-Up Synthesis of Pyrazolo[1,5-b]pyridazin-3-yl Ethanone Derivatives Abstract Pyrazolo[1,5-b]pyridazines are privileged, metabolically stable scaffolds in medicinal chemistry, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Scale-Up Synthesis of Pyrazolo[1,5-b]pyridazin-3-yl Ethanone Derivatives

Abstract

Pyrazolo[1,5-b]pyridazines are privileged, metabolically stable scaffolds in medicinal chemistry, frequently featured in inhibitors targeting kinases such as DYRK1A[1], GSK-3β[2], and CDKs[3]. The 3-ethanone (acetyl) derivatives serve as critical building blocks for advanced pharmacophores. This application note details a scalable, high-yield, and emulsion-free synthetic protocol. By transitioning from traditional biphasic inorganic base conditions to a DBU-mediated homogeneous system, researchers can eliminate downstream purification bottlenecks, achieving >80% overall yield with >98% purity without the need for column chromatography.

Mechanistic Rationale & Synthetic Strategy

The construction of the pyrazolo[1,5-b]pyridazine core relies on a robust two-step sequence: the N -amination of pyridazine to form a 1-aminopyridinium intermediate, followed by a [3+2] 1,3-dipolar cycloaddition with an electron-deficient alkyne[1].

  • Step 1: Amination Reagent Selection: Historically, O -mesitylenesulfonylhydroxylamine (MSH) was utilized for N -amination. However, MSH poses severe explosive hazards, rendering it entirely unsuitable for scale-up. Hydroxylamine- O -sulfonic acid (HOSA) is selected as a thermally stable, commercially available, and highly scalable alternative. The reaction is run in a pH-controlled buffer at 70 °C to ensure the generation of the free amine from the sulfonic acid without degrading the pyridazine ring[2].

  • Step 2: Cycloaddition & Regioselectivity: The 1-aminopyridinium inner salt acts as a 1,3-dipole. Reacting this intermediate with 3-butyn-2-one (methyl ethynyl ketone) facilitates a regioselective Huisgen cycloaddition. The electron-withdrawing acetyl group of the alkyne dictates the regiochemistry, placing the ethanone moiety exclusively at the 3-position of the resulting bicyclic core[1].

  • Process Optimization (The Emulsion Problem): Traditional protocols utilize biphasic KOH/CH2​Cl2​ systems to deprotonate the aminopyridinium salt. On a multigram to kilogram scale, this generates intractable emulsions that trap the product and drastically reduce yields. Substituting KOH with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a monophasic or easily separable solvent system circumvents emulsion formation, allowing for direct crystallization without chromatographic purification[1].

Reaction Pathways & Workflows

ChemicalPathway N1 Pyridazine (Starting Material) N2 HOSA + Base (Aminating Agent) N1->N2 Aqueous buffer, 70°C N3 1-Aminopyridinium Salt (1,3-Dipole) N2->N3 N-Amination N4 3-Butyn-2-one + DBU (Alkyne Dipolarophile) N3->N4 Solvent Swap to 2-MeTHF N5 1-(Pyrazolo[1,5-b]pyridazin-3-yl)ethanone (Target Derivative) N4->N5 [3+2] Cycloaddition & Aromatization

Caption 1: Chemical reaction pathway for the regioselective synthesis of pyrazolo[1,5-b]pyridazin-3-yl ethanone.

ScaleUpWorkflow W1 1. Reactor Prep & Purging W2 2. N-Amination (HOSA, 70°C) W1->W2 W3 IPC 1: UPLC > 95% Conversion W2->W3 W4 3. Cycloaddition (3-Butyn-2-one, DBU) W3->W4 W5 IPC 2: UPLC > 98% Conversion W4->W5 W6 4. Quench & Phase Separation W5->W6 W7 5. Crystallization (EtOH/H2O) W6->W7 W8 6. Vacuum Drying & QA Release W7->W8

Caption 2: End-to-end scale-up manufacturing workflow with integrated In-Process Controls (IPCs).

Quantitative Data: Process Optimization

To validate the scale-up protocol, various base and solvent combinations were evaluated for the cycloaddition step. The transition to DBU/2-MeTHF provided the optimal balance of yield, purity, and phase-separation kinetics.

Table 1: Optimization of Cycloaddition Conditions (100g Scale)

EntryBase (Equiv)Solvent SystemPhase TypeEmulsion ProfileIsolated Yield (%)Purity (UPLC %)
1KOH (2.0)CH₂Cl₂ / H₂OBiphasicSevere4288.5
2K₂CO₃ (2.0)DMFMonophasicNone6592.0
3 DBU (1.5) 2-MeTHF Monophasic None 84 99.1

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the specified In-Process Controls (IPCs) are met.

Step 1: Preparation of 1-Aminopyridinium Salt
  • Reactor Setup: Charge a jacketed reactor with pyridazine (1.0 equiv) and a pH 8 phosphate/bicarbonate buffer (10 volumes). Heat the mixture to an internal temperature of 70 °C[2].

  • Reagent Addition: Slowly add a neutralized aqueous solution of Hydroxylamine- O -sulfonic acid (HOSA, 1.5 equiv) over 1 hour.

    • Causality: Slow addition controls the mild exotherm and prevents the thermal degradation of HOSA before it can react with the pyridazine ring.

  • Reaction: Stir the mixture at 70 °C for 3 hours.

  • Analytical Gate (IPC 1): Sample the reaction mixture for UPLC analysis. Proceed only when pyridazine consumption is >95%. If unreacted pyridazine remains, it will competitively react in downstream steps, severely complicating crystallization.

  • Solvent Swap: Cool to room temperature. Concentrate under reduced pressure to remove water, and extract the resulting residue with 2-MeTHF (10 volumes). Filter off the inorganic salts.

Step 2: [3+2] Cycloaddition
  • Dipolarophile Addition: To the 2-MeTHF solution of the 1-aminopyridinium intermediate, add 3-butyn-2-one (1.2 equiv) at 10 °C.

  • Base Addition: Slowly add DBU (1.5 equiv) dropwise, maintaining the internal temperature strictly below 20 °C.

    • Causality: DBU acts as a non-nucleophilic base to deprotonate the aminopyridinium salt, generating the active 1,3-dipole in situ. Controlling the temperature is critical to prevent the runaway polymerization of the highly reactive 3-butyn-2-one.

  • Reaction: Stir at room temperature for 12 hours.

  • Analytical Gate (IPC 2): Perform UPLC analysis to confirm the complete disappearance of the 1-aminopyridinium intermediate (>98% conversion).

  • Workup: Wash the organic layer twice with water (3 volumes) to remove DBU salts. The use of DBU completely avoids the severe emulsions typically seen in biphasic systems[1].

Step 3: Purification via Crystallization
  • Concentration: Concentrate the organic layer under reduced pressure to approximately 3 volumes.

  • Dissolution: Add Ethanol (5 volumes) and heat to 60 °C until the mixture is completely homogeneous.

  • Precipitation: Slowly add Water (10 volumes) as an anti-solvent while cooling the reactor to 5 °C at a controlled rate of 10 °C/hour.

  • Isolation: Filter the resulting crystals, wash with cold EtOH/H2​O (1:2), and dry under vacuum at 45 °C to a constant weight.

    • Causality: Controlled cooling crystallization provides a highly scalable purification method, bypassing the need for silica gel chromatography, which is economically and environmentally unfavorable at scale.

Trustworthiness & Analytical Validation

To ensure the scientific integrity of the synthesized pyrazolo[1,5-b]pyridazin-3-yl ethanone, the final batch must be validated against the following parameters:

  • UPLC-MS: Confirm the mass of the target compound ( [M+H]+ corresponding to the acetylated core).

  • NMR Spectroscopy: 1H NMR must show the characteristic singlet of the acetyl methyl group (~2.6 ppm) and the distinct splitting pattern of the pyrazolo[1,5-b]pyridazine aromatic protons, ensuring the regioselective placement of the ethanone group at the 3-position.

  • Thermal Safety (DSC): While HOSA is safer than MSH, the 1-aminopyridinium intermediate possesses energetic potential. Differential Scanning Calorimetry (DSC) should be performed on the intermediate if isolation is attempted; however, the solvent-swap protocol described above mitigates isolation risks.

Sources

Application

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling with Pyrazolo[1,5-b]pyridazine Boronic Esters for Accelerated Drug Discovery

Introduction: The Strategic Importance of Pyrazolo[1,5-b]pyridazines and Their Functionalization The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its unique electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyrazolo[1,5-b]pyridazines and Their Functionalization

The pyrazolo[1,5-b]pyridazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its unique electronic properties and rigid, planar structure make it an ideal core for developing highly selective kinase inhibitors and other therapeutic agents.[1][2][3] Compounds incorporating this core have shown promise in treating a range of diseases, from solid tumors to human African trypanosomiasis.[1][2] The ability to precisely and efficiently modify this scaffold is therefore of paramount importance to drug development professionals.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in the synthetic chemist's arsenal for forging carbon-carbon bonds.[4][[“]][6] Its operational simplicity, mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and esters make it exceptionally well-suited for creating diverse molecular libraries.[6][7]

This guide provides an in-depth exploration of the application of Suzuki-Miyaura coupling reactions to pyrazolo[1,5-b]pyridazine boronic esters. We will delve into the reaction mechanism, provide detailed, field-tested protocols, and discuss critical parameters and troubleshooting strategies to empower researchers to leverage this chemistry for the rapid synthesis of novel pyrazolo[1,5-b]pyridazine derivatives.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9][10] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle consists of three primary steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This oxidizes the palladium to a Pd(II) species.[4][9] The efficiency of this step is often enhanced by the use of bulky, electron-rich phosphine ligands.

  • Transmetalation: This is the key bond-forming step where the organic moiety from the pyrazolo[1,5-b]pyridazine boronic ester is transferred to the palladium center. This process is critically facilitated by a base, which activates the organoboron compound by forming a more nucleophilic boronate "ate" complex.[11][12]

  • Reductive Elimination: The two organic partners, now coordinated to the Pd(II) center, couple to form the final product with a new C-C bond. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a pyrazolo[1,5-b]pyridazine boronic ester with a generic aryl or heteroaryl bromide.

Materials & Reagents:

  • Pyrazolo[1,5-b]pyridazine boronic acid pinacol ester (1.0 equiv)

  • Aryl/Heteroaryl bromide (1.1 - 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, or DMF, often in a mixture with water, e.g., 4:1)

  • Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup & Inert Atmosphere:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add the pyrazolo[1,5-b]pyridazine boronic ester (e.g., 0.5 mmol, 1.0 equiv), the aryl bromide (e.g., 0.55 mmol, 1.1 equiv), and the base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv).

    • Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Rationale: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also promote undesirable homocoupling of the boronic ester.[13][14]

  • Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent(s) via syringe (e.g., 4 mL Dioxane and 1 mL water). Rationale: Using degassed solvents further minimizes oxygen contamination. A biphasic solvent system often improves the solubility of both the organic substrates and the inorganic base.[13][15]

    • In a final, swift action, briefly remove the septum and add the palladium catalyst and ligand (if separate). Immediately reseal and purge the flask with inert gas for another 2-3 minutes. Rationale: Minimizing the catalyst's exposure to air is critical for maintaining its activity.[14]

  • Reaction Execution & Monitoring:

    • Lower the reaction flask into a preheated oil bath set to the desired temperature (typically 80-110 °C).[7][14]

    • Stir the reaction vigorously.

    • Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup & Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

Workflow Start Starting Materials (HetAr-B(OR)₂, Ar-X, Base) Setup 1. Reaction Setup (Add Reagents to Flask) Start->Setup Inert 2. Inert Atmosphere (Evacuate & Backfill Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvents Inert->Solvent Catalyst 4. Add Pd Catalyst/Ligand Solvent->Catalyst Heat 5. Heat & Stir (80-110 °C) Catalyst->Heat Monitor 6. Monitor Progress (TLC / LC-MS) Heat->Monitor Monitor->Heat Reaction Incomplete Workup 7. Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify 8. Column Chromatography Workup->Purify Product Pure Product (HetAr-Ar) Purify->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes: Optimizing for Success

Achieving high yields and purity in Suzuki couplings with nitrogen-containing heterocycles like pyrazolo[1,5-b]pyridazine requires careful consideration of several parameters.

Catalyst and Ligand Selection

The choice of the palladium source and, more importantly, the phosphine ligand is critical. Nitrogen-containing heterocycles can act as ligands themselves, potentially coordinating to the palladium center and inhibiting catalysis.[14]

  • Palladium Sources: Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. While Pd(PPh₃)₄ can sometimes be used directly, combinations of Pd(OAc)₂ or Pd₂(dba)₃ with a specific ligand often provide superior results and greater flexibility.[16][17]

  • Ligands: For challenging substrates like N-rich heterocycles, bulky and electron-rich biaryl phosphine ligands are often the key to success. Ligands like SPhos and XPhos are highly effective as they promote the crucial oxidative addition step and stabilize the active catalytic species, preventing deactivation.[18][19] In some cases, N-heterocyclic carbene (NHC) ligands can also offer high activity.[20]

The Role of the Base and Solvent

The base and solvent work in concert to facilitate the reaction.

  • Bases: The base's primary role is to activate the boronic ester for transmetalation.[11]

    • K₂CO₃ / Na₂CO₃: Standard, effective, and inexpensive choices for many couplings.[7]

    • K₃PO₄: A slightly stronger base that can be beneficial for less reactive substrates.[18][19]

    • Cs₂CO₃ / CsF: Stronger bases that can significantly accelerate reactions but are more expensive. Their high solubility can be advantageous.[11]

  • Solvents: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if used).[21]

    • Dioxane/Water & THF/Water: Very common and effective biphasic systems.[17][18]

    • Toluene, DMF, Acetonitrile (MeCN): These can also be effective, and the choice may depend on the specific substrates' solubility and the reaction temperature required.[15][21] Anhydrous conditions, particularly with a base like TMSOK in a solvent like THF, can be employed to minimize protodeboronation, a common side reaction.[22]

Data Summary: Representative Reaction Conditions

The following table summarizes conditions often employed for Suzuki couplings of nitrogen-containing heterocycles, providing a valuable reference for optimization.

Heterocycle TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
3-BromopyrazolePhenylboronic AcidP1 (XPhos precatalyst)K₃PO₄Dioxane/H₂O10086[18]
3-Bromo-6-thienylpyridazinePhenylboronic AcidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O80(Not specified)[7]
3-Bromo-pyrazolo[1,5-a]pyrimidineArylboronic AcidsXPhosPdG2/XPhosK₂CO₃Dioxane/H₂O120 (µW)67-89[23]
5-Chloro-pyrazolo[1,5-a]pyrimidineIndole-4-boronic esterPdCl₂(dppf)K₂CO₃Dioxane/H₂O10083[24]
3-BromoquinolineIsoxazole boronic esterP1-L5 (precatalyst)DBUTHF/H₂O110>95[25]
Troubleshooting Common Issues
  • Low or No Conversion:

    • Inactive Catalyst: Ensure the reaction was properly degassed. Try a different, more robust ligand system (e.g., switch from PPh₃ to SPhos). Use a pre-formed palladium precatalyst to ensure generation of the active species.[14]

    • Sub-optimal Conditions: Increase the temperature or screen different bases and solvents.

  • Protodeboronation:

    • Problem: The C-B bond of the pyrazolo[1,5-b]pyridazine boronic ester is cleaved and replaced by a hydrogen atom, typically from water.[14]

    • Solution: Use anhydrous solvents and bases (e.g., KF, TMSOK).[12][22] Minimize reaction time and use a more active catalyst system to ensure the desired coupling outcompetes this side reaction.

  • Homocoupling:

    • Problem: Formation of Ar-Ar or HetAr-HetAr byproducts.

    • Solution: This is often caused by the presence of oxygen.[13] Ensure thorough degassing of the reaction mixture and solvents.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the pyrazolo[1,5-b]pyridazine core. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a vast array of novel analogues. The protocols and optimization strategies outlined in this guide provide a solid foundation for overcoming common challenges and successfully applying this powerful reaction in the pursuit of new therapeutic agents.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

  • Sharma, K., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Jia, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available from: [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]

  • Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]

  • Cai, M., et al. (2013). A magnetically separable palladium catalyst containing a bulky N-heterocyclic carbene ligand for the Suzuki–Miyaura reaction. Green Chemistry. Available from: [Link]

  • Chase, D. H., et al. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available from: [Link]

  • Wang, C., et al. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. ResearchGate. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]

  • Consensus Academic Search Engine. Suzuki Reaction General Procedure. Available from: [Link]

  • Chan, K. S., et al. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available from: [Link]

  • Sherwood, T. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available from: [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • Bonet, A., et al. (2015). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society. Available from: [Link]

  • Thomas, A. A., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. Available from: [Link]

  • Nykaza, T. V., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available from: [Link]

  • Al-Hourani, B. J. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]

  • Stevens, K. L., et al. (2008). Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors. Sci-Hub. Available from: [Link]

  • de la Cruz, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available from: [Link]

  • de la Cruz, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Available from: [Link]

  • Patrick, S. M., et al. (2020). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available from: [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. Available from: [Link]

  • Clapham, K. M., et al. (2009). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Toubi, Y., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available from: [Link]

  • Szelag, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available from: [Link]

  • González-Vera, J. A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Akita, H., et al. (2010). Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. Synthetic Communications. Available from: [Link]

  • Valente, A. M., et al. (2005). Synthesis of Novel Triazolopyridylboronic Acids and Esters. Study of Potential Application to Suzuki-Type Reactions. ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: Core Concept Primer - The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Welcome to the Technical Support Center for Heterocyclic Synthesis. I am your Senior Application Scientist, and this guide is dedicated to resolving one of the most common yet intricate challenges in medicinal chemistry:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. I am your Senior Application Scientist, and this guide is dedicated to resolving one of the most common yet intricate challenges in medicinal chemistry: troubleshooting impurities in the copper-catalyzed Huisgen cycloaddition for the synthesis of pyrazolo[1,5-b]pyridazine-triazole conjugates.

The pyrazolo[1,5-b]pyridazine scaffold is a privileged "hinge-binding" motif in kinase inhibitor design, making its conjugation to other fragments via click chemistry a critical step in drug discovery. However, the reaction's apparent simplicity can be deceptive. This guide provides in-depth, cause-and-effect analysis to help you diagnose and solve common purity issues, ensuring your synthesis is robust and reproducible.

Before troubleshooting, it's essential to understand the catalytic cycle. The CuAAC reaction is not a concerted thermal process but a stepwise, copper-mediated pathway. The active catalyst is Copper(I), which first coordinates with the terminal alkyne to form a copper(I)-acetylide intermediate. This species then reacts with the azide, ultimately leading to the triazole product and regeneration of the Cu(I) catalyst.

The entire process is highly sensitive to the oxidation state of copper and the presence of coordinating species.

CuAAC_Mechanism Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide Alkyne R1-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide Coordination & Deprotonation Azide R2-N3 (Azide) Cu_Triazolide Copper Triazolide Intermediate Azide->Cu_Triazolide Cycloaddition Cu_Acetylide->Cu_Triazolide Cu_Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted Triazole Product Cu_Triazolide->Product Protonolysis

Figure 1: Simplified catalytic cycle for the CuAAC reaction. The stability and reactivity of the Cu(I)-Acetylide intermediate are critical control points.

Section 2: Troubleshooting Guide - Common Impurities & Solutions

This section is structured by the common problems observed during reaction monitoring (TLC, LCMS) or after workup.

Q1: My reaction has stalled. LCMS shows large amounts of unreacted pyrazolo[1,5-b]pyridazine-azide and my alkyne partner. What went wrong?

Answer: This is the most frequent issue and almost always points to catalyst deactivation or insufficient catalytic turnover.

Primary Cause: Oxidation of Cu(I) to Cu(II) The active catalytic species is Cu(I). Atmospheric oxygen readily oxidizes it to the catalytically inactive Cu(II) state. This is the single most common cause of failed or stalled "click" reactions.

Diagnostic & Troubleshooting Steps:

  • Inadequate Degassing: Standard nitrogen purging may be insufficient.

    • Solution: Use a robust degassing method. The "freeze-pump-thaw" technique (3 cycles) is the gold standard for removing dissolved oxygen. For simpler setups, sparging the solvent with argon for 20-30 minutes prior to adding reagents is highly effective.

  • Absence of a Reducing Agent: A stoichiometric or catalytic amount of a reducing agent is crucial to maintain the Cu(I) pool by reducing any in-situ generated Cu(II).

    • Solution: Add sodium ascorbate (0.1 - 0.3 equivalents). It is the most common and effective reducing agent for this purpose. The ascorbate rapidly reduces Cu(II) to Cu(I), keeping the catalytic cycle running (Valery V. Fokin, 2004) [1] .

  • Poor Quality Copper Source: The copper salt itself may be old or partially oxidized.

    • Solution: Use freshly purchased, high-purity CuI or CuBr. If using CuSO₄, ensure your sodium ascorbate is fresh and fully dissolved before adding the copper salt.

Experimental Protocol: Optimized Reaction Setup for Oxygen-Sensitive CuAAC

  • To a dry Schlenk flask, add the pyrazolo[1,5-b]pyridazine-azide (1.0 eq), the alkyne (1.1 eq), and a stir bar.

  • Seal the flask with a septum and purge with argon for 10 minutes.

  • Add your chosen solvent (e.g., THF/H₂O 4:1), previously sparged with argon for 30 minutes.

  • In a separate vial, prepare the catalyst solution: dissolve sodium ascorbate (0.2 eq) in a minimal amount of degassed water. Add CuSO₄·5H₂O (0.05 eq) and swirl until a clear, pale yellow solution forms.

  • Using a syringe, add the catalyst solution to the reaction flask under a positive pressure of argon.

  • Stir at room temperature and monitor by TLC/LCMS.

Q2: I see my desired product, but also a significant side-product with a mass corresponding to a dimer of my alkyne. How do I prevent this?

Answer: You are observing the Glaser-Hay homocoupling of your terminal alkyne. This is a classic Cu-mediated side reaction that competes directly with the desired cycloaddition.

Primary Cause: Conditions Favoring Oxidative Coupling The Glaser coupling involves the oxidation of the copper acetylide intermediate, which then dimerizes. This process is favored by an excess of oxygen and the absence of a strong coordinating ligand for the copper.

Diagnostic & Troubleshooting Steps:

  • Oxygen Contamination: As with catalyst deactivation, oxygen is the primary culprit. It acts as the terminal oxidant for the coupling reaction.

    • Solution: Implement the rigorous degassing procedures described in Q1. This is non-negotiable for preventing dimerization.

  • Absence of a Stabilizing Ligand: Ligands are not just optional accelerators; they are crucial for preventing side reactions. They coordinate to the Cu(I) center, stabilizing it against oxidation and sterically hindering the dimerization pathway.

    • Solution: Add a copper-stabilizing ligand. Tris(benzyltriazolylmethyl)amine (TBTA) is a classic choice, but it has poor aqueous solubility. For reactions in mixed aqueous solvents, bathocuproine disulfonate (BCS) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are superior choices (Hong et al., 2009) [2] . Use 1.0-1.2 equivalents of ligand relative to copper.

Competing_Pathways Start Cu(I)-Acetylide Intermediate Product_Desired Desired Heterocycle (CuAAC Product) Start->Product_Desired + Azide (Desired Pathway) Product_Side Alkyne Dimer (Glaser Coupling) Start->Product_Side + O2 (Undesired Pathway) Azide Pyrazolo[1,5-b]pyridazine-N3 Oxygen O2 (Contaminant)

Figure 2: Competing reaction pathways for the key copper-acetylide intermediate. Rigorous exclusion of oxygen is critical.

Table 1: Condition Optimization to Minimize Alkyne Dimerization

ParameterCondition Favoring DimerizationOptimized Condition for CuAACRationale
Atmosphere Air, Incomplete N₂ purgeFreeze-Pump-Thaw or Ar spargingRemoves O₂, the oxidant for Glaser coupling.
Ligand None1.1 eq THPTA or TBTAStabilizes Cu(I) against oxidation and sterically disfavors the bimolecular coupling pathway.
Concentration High (> 0.5 M)Moderate (0.1 - 0.2 M)Reduces the probability of bimolecular collision between two acetylide intermediates.
Addition Rate All alkyne added at onceSlow addition of alkyneMaintains a low instantaneous concentration of the alkyne, favoring reaction with the azide.
Q3: My purification is difficult. The final product is contaminated with a persistent, baseline impurity that stains on TLC. What is it and how do I remove it?

Answer: This is almost certainly residual copper catalyst, which can be notoriously difficult to remove, especially if your target molecule contains basic nitrogen atoms (like the pyridazine ring) that can chelate the metal.

Primary Cause: Incomplete Removal of Copper During Workup Standard aqueous workups are often insufficient to remove all copper species, which can exist in various forms (salts, oxides, complexes).

Diagnostic & Troubleshooting Steps:

  • Standard Workup Insufficiency: A simple water/organic extraction does not effectively remove chelated copper.

    • Solution 1 (Aqueous Wash): During workup, wash the organic layer with a solution designed to sequester copper. A saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (5-10%) aqueous solution of ammonium hydroxide (NH₄OH) is effective. The ammonia forms a highly water-soluble tetraamminecopper(II) complex, which is easily extracted from the organic phase.

    • Solution 2 (Solid-Phase Scavenging): For particularly stubborn cases, use a copper scavenger resin. After the reaction is complete, add a resin like QuadraSil® AP or a thiol-functionalized silica gel to the crude reaction mixture and stir for a few hours. Filter off the resin to remove the copper. This is highly effective but more expensive.

    • Solution 3 (EDTA Wash): A wash with a 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) at pH 8 can also effectively chelate and remove copper ions into the aqueous phase.

Experimental Protocol: Post-Reaction Copper Scavenging Workup

  • Upon reaction completion (as judged by LCMS), dilute the reaction mixture with ethyl acetate (or another suitable organic solvent).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1x 10% aqueous NH₄OH.

    • 2x Saturated aqueous NH₄Cl.

    • 1x Brine (Saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Proceed with silica gel chromatography. The baseline copper stain should be eliminated.

Section 3: Frequently Asked Questions (FAQs)

Q: Which copper source is best: Cu(I) salts like CuI or a Cu(II) salt like CuSO₄ with a reductant? A: Both are effective, but they serve different needs.

  • Cu(I) salts (e.g., CuI, CuBr): Provide the active catalyst directly. They are often faster but are more sensitive to air and can have poor solubility. Best for anhydrous, well-degassed reactions in organic solvents like THF or DMF.

  • Cu(II) + Reductant (e.g., CuSO₄/Ascorbate): The most popular and robust method, especially for aqueous or protic solvent systems. The ascorbate generates the active Cu(I) in situ and maintains the catalytic pool. It is more tolerant of minor oxygen leaks and generally more reliable for routine synthesis (Sharpless & Fokin, 2002) [3] .

Q: Can I run the reaction at elevated temperatures to speed it up? A: It is generally not recommended. While gentle heating (40-50 °C) can sometimes accelerate slow reactions, excessive heat can lead to:

  • Degradation of sensitive starting materials, including the pyrazolo[1,5-b]pyridazine core.

  • Increased formation of side products.

  • Potential decomposition of the azide (though most alkyl/aryl azides are reasonably stable at these temperatures). The CuAAC reaction is typically very efficient at room temperature. If it is slow, the issue is almost always catalyst-related, not temperature-related.

Q: My pyrazolo[1,5-b]pyridazine azide is unstable. Can I generate it in situ? A: Yes, and this is an excellent strategy for both safety and convenience. You can perform a one-pot, two-step reaction. First, react the corresponding halide (e.g., bromomethyl-pyrazolo[1,5-b]pyridazine) with sodium azide (NaN₃). Without isolating the azide intermediate, you can then add the alkyne, copper source, and ligand to perform the cycloaddition in the same flask.

Experimental Protocol: One-Pot Azide Formation and CuAAC

  • To a flask, add the pyrazolo[1,5-b]pyridazine-halide (1.0 eq) and sodium azide (1.2 eq) in a suitable solvent (e.g., DMF or DMSO).

  • Stir at a slightly elevated temperature (e.g., 50 °C) for 1-4 hours until LCMS confirms complete conversion of the halide to the azide.

  • Cool the reaction to room temperature.

  • Add the alkyne (1.1 eq), the copper source (e.g., CuSO₄, 0.05 eq), the ligand (e.g., THPTA, 0.06 eq), and the reducing agent (e.g., sodium ascorbate, 0.2 eq, often dissolved in a drop of water).

  • Stir at room temperature until the CuAAC reaction is complete.

  • Proceed with the copper-scavenging workup described above.

Troubleshooting_Flowchart Start Reaction Issue Observed Stalled Stalled Reaction / Low Conversion Start->Stalled Dimer Alkyne Dimer Impurity Start->Dimer Purification Purification Difficulty (Baseline Stain) Start->Purification Cause_Oxidation Cause: Catalyst Oxidation (CuI -> CuII) Stalled->Cause_Oxidation Cause_Glaser Cause: Glaser Homocoupling Dimer->Cause_Glaser Cause_Copper Cause: Residual Copper Catalyst Purification->Cause_Copper Sol_Degas Solution: 1. Rigorous Degassing 2. Add Sodium Ascorbate Cause_Oxidation->Sol_Degas Sol_Ligand Solution: 1. Rigorous Degassing 2. Add Ligand (THPTA/TBTA) Cause_Glaser->Sol_Ligand Sol_Workup Solution: 1. NH4OH / NH4Cl Wash 2. Use Copper Scavenger Resin Cause_Copper->Sol_Workup

Figure 3: A logical flowchart for diagnosing common CuAAC reaction issues.

References

  • Title: Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Source: Angewandte Chemie International Edition, 2004. URL: [Link]

  • Title: A Water-Soluble, Caged, and Clickable Ligand for Quantitative Cu(I)-Catalyzed Azide-Alkyne Cycloaddition. Source: Angewandte Chemie International Edition, 2009. URL: [Link]

  • Title: A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Source: Angewandte Chemie International Edition, 2002. URL: [Link]

Optimization

Technical Support Center: Optimizing Solvent Conditions for 1-pyrazolo[1,5-b]pyridazin-3-ylethanone Extraction

Welcome to the technical support guide for the efficient extraction of 1-pyrazolo[1,5-b]pyridazin-3-ylethanone. This document is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the efficient extraction of 1-pyrazolo[1,5-b]pyridazin-3-ylethanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the extraction process. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern a successful and reproducible extraction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the extraction of 1-pyrazolo[1,5-b]pyridazin-3-ylethanone.

Q1: What is the expected polarity of 1-pyrazolo[1,5-b]pyridazin-3-ylethanone and how does it influence solvent choice?

A1: The structure of 1-pyrazolo[1,5-b]pyridazin-3-ylethanone, which contains a nitrogen-rich heterocyclic core (pyrazolo[1,5-b]pyridazine) and a ketone functional group, suggests it is a moderately polar compound. The nitrogen atoms can act as hydrogen bond acceptors. The predicted XlogP value, a measure of lipophilicity, is 0.3, indicating a relatively low hydrophobicity.[1] This moderate polarity is key: a solvent must be polar enough to effectively solvate the molecule, but not so polar that it also co-extracts highly polar impurities. Solvents like ethyl acetate, dichloromethane (DCM), and chloroform are excellent starting points.

Q2: How does pH impact the extraction efficiency of this compound?

A2: As a nitrogen-containing heterocyclic compound, 1-pyrazolo[1,5-b]pyridazin-3-ylethanone is expected to have basic properties. The nitrogen atoms can be protonated under acidic conditions, forming a positively charged salt. This salt will be significantly more soluble in aqueous solutions than the neutral form. Therefore, to ensure maximum partitioning into an organic solvent during liquid-liquid extraction (LLE), the aqueous phase should be adjusted to a basic pH (e.g., pH 9-11).[2] This ensures the compound remains in its neutral, more hydrophobic state, maximizing its affinity for the organic layer.[2][3]

Q3: What are the most common causes of low extraction yield?

A3: Low yield is typically traced back to one of three factors:

  • Incorrect Solvent Polarity: Using a solvent that is too non-polar (like hexane) will not efficiently extract the moderately polar target. Conversely, a very polar solvent (like ethanol) may be too miscible with the aqueous phase.

  • Suboptimal pH: If the aqueous layer is neutral or acidic, a significant portion of the compound may be in its protonated, water-soluble form, and will remain in the aqueous phase.[2]

  • Insufficient Phase Contact: Inadequate mixing (shaking or stirring) of the aqueous and organic layers prevents the efficient transfer of the analyte from one phase to the other.

Q4: Can solid-phase extraction (SPE) be used as an alternative to LLE?

A4: Yes, SPE is a viable alternative and can be particularly useful for samples prone to emulsion formation.[4] For a moderately polar compound like this, a normal-phase sorbent (like silica or alumina) could be used with a non-polar loading solvent, followed by elution with a more polar solvent. Alternatively, a reverse-phase sorbent (like C18) could be used, where the aqueous sample is loaded and the compound is eluted with an organic solvent like methanol or acetonitrile. The choice depends on the sample matrix and impurities to be removed.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: Low Extraction Yield

Your final isolated product mass is significantly lower than expected.

  • Possible Cause 1A: Incorrect Solvent Choice. The partition coefficient (Kd), which describes the distribution of an analyte between two immiscible phases, is highly dependent on the solvent system.[5] If the chosen organic solvent has low affinity for your compound, the yield will suffer.

  • Corrective Action:

    • Assess Polarity: If using a non-polar solvent like heptane, switch to a solvent of intermediate polarity such as ethyl acetate or dichloromethane.

    • Solvent Screening: Perform small-scale extractions with a panel of solvents (e.g., ethyl acetate, DCM, chloroform, methyl-THF) to empirically determine the best performer.

    • Use Solvent Mixtures: Fine-tune the polarity of the extraction solvent by using mixtures, such as DCM with a small amount of methanol, to enhance recovery.[3]

  • Possible Cause 1B: Suboptimal pH of the Aqueous Phase. The compound is protonated and remains in the aqueous layer.

  • Corrective Action:

    • pH Measurement: Before extraction, measure the pH of your aqueous sample.

    • Basification: Adjust the pH to be at least two units above the predicted pKa of the most basic nitrogen atom. A general best practice for suspected basic analytes is to test pH 9 and 11.[2] Use a base like sodium carbonate or sodium hydroxide.

    • Re-extraction: If you suspect the pH was incorrect in a previous run, you can basify the aqueous layer from that extraction and re-extract with fresh organic solvent to recover the lost product.

Issue 2: Product is Impure (Co-extraction of Contaminants)

Your isolated product shows significant impurities by TLC, HPLC, or NMR analysis.

  • Possible Cause 2A: Acidic or Basic Impurities Co-extracted. The chosen extraction conditions are also optimal for impurities with similar properties.

  • Corrective Action: Implement Acid/Base Washes. This is a powerful purification technique known as a back-extraction.[2][3]

    • Acid Wash: After extracting your product into the organic layer at a basic pH, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate any basic impurities, pulling them into the aqueous phase, while your neutral product remains in the organic layer.

    • Base Wash: Subsequently, wash the organic layer with a dilute basic solution (e.g., 5% NaHCO₃). This will deprotonate any acidic impurities, pulling them into the aqueous phase.

    • Final Water Wash: A final wash with deionized water or brine will remove any residual acid or base from the organic layer.

  • Possible Cause 2B: Neutral Impurities Co-extracted. The solvent is indiscriminately extracting neutral compounds with similar polarity to your target.

  • Corrective Action:

    • Change Solvent Selectivity: Switch to a different solvent with a similar polarity but different chemical nature (e.g., from ethyl acetate, an ester, to chloroform, a chlorinated solvent). Different solvents can have different secondary interactions (e.g., hydrogen bonding capabilities) that can alter selectivity.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system after the initial extraction is often the most effective way to remove persistent neutral impurities.

Issue 3: Persistent Emulsion During Liquid-Liquid Extraction

The aqueous and organic layers fail to separate cleanly, forming a stable emulsion at the interface. This is a common problem, especially with complex biological or reaction matrices containing surfactant-like compounds.[4]

  • Corrective Action:

    • Gentle Mixing: First, try to prevent emulsions by swirling the separatory funnel gently rather than shaking vigorously.[4]

    • "Salting Out": Add a saturated sodium chloride solution (brine) to the separatory funnel.[4][6] This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion and forces the separation of the two phases.[4]

    • Centrifugation: Transfer the mixture to centrifuge tubes. The applied g-force is highly effective at breaking down emulsions.

    • Filtration: Filter the entire mixture through a pad of a filter aid like Celite® or diatomaceous earth. This can physically disrupt the emulsion.

    • Change Solvent: Using a solvent with a significantly different density from water (like chloroform, ~1.49 g/mL) can sometimes lead to sharper and faster phase separation compared to a solvent like ethyl acetate (~0.90 g/mL).

Section 3: Data & Protocols

Table 1: Solvent Selection Guide for Extraction

This table provides a starting point for solvent selection based on polarity and physical properties.

SolventPolarity IndexBoiling Point (°C)Density (g/mL)Use Case & Rationale
n-Hexane0.1690.655Poor Choice: Too non-polar. Unlikely to extract the target compound efficiently.
Toluene2.41110.867Possible: Can be effective but has a high boiling point, making it harder to remove.
Dichloromethane (DCM)3.1401.33Good Choice: Excellent solvent for many nitrogen heterocycles. Its higher density means it will be the bottom layer. Easy to remove due to low boiling point.[7]
Chloroform4.1611.49Good Choice: Similar to DCM but with a slightly higher boiling point. Good solvating power for this class of compounds.
Ethyl Acetate (EtOAc)4.4770.902Excellent Starting Point: A versatile solvent of intermediate polarity. Less toxic than chlorinated solvents. Will be the top layer.[8]
Acetonitrile5.8820.786Poor for LLE: Generally miscible with water, making it unsuitable for standard liquid-liquid extraction.
Methanol / Ethanol5.1 / 4.365 / 78~0.79Poor for LLE: Miscible with water.[7] Used in SPE or for dissolving the crude product for analysis.
Protocol 1: Standard Liquid-Liquid Extraction (LLE) Workflow

This protocol assumes the starting material is in an aqueous solution (e.g., post-reaction quench).

  • Preparation: Transfer the aqueous solution containing 1-pyrazolo[1,5-b]pyridazin-3-ylethanone to a separatory funnel of appropriate size (the total liquid volume should not exceed 75% of the funnel's capacity).

  • pH Adjustment: Check the pH of the aqueous layer using pH paper or a calibrated meter. Adjust to pH 9-11 by adding a suitable base (e.g., 1M NaOH or saturated Na₂CO₃ solution) dropwise.

  • Solvent Addition: Add a volume of an appropriate organic solvent, such as ethyl acetate. A solvent-to-aqueous phase ratio of 1:1 is a good starting point.[9]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel for 1-2 minutes with periodic venting.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower layer. If using a solvent denser than water (like DCM), this will be your organic layer. If using a solvent less dense than water (like ethyl acetate), the aqueous layer will be drained first. Collect the desired organic layer.

  • Repeat Extraction: Transfer the aqueous layer back into the funnel and repeat the extraction (steps 3-6) two more times with fresh organic solvent. This ensures a more complete extraction than a single extraction with a larger volume.

  • Combine & Dry: Combine all organic extracts. Dry the combined organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Section 4: Visual Workflow

Figure 1: Troubleshooting Low Extraction Yield

This diagram outlines the decision-making process when faced with a low yield of the extracted product.

Troubleshooting_Low_Yield Start Start: Low Extraction Yield Check_pH Was the aqueous phase pH > 9? Start->Check_pH Adjust_pH Action: Adjust aqueous phase to pH 9-11 with base and re-extract. Check_pH->Adjust_pH No Check_Solvent Was the solvent appropriate? (e.g., EtOAc, DCM) Check_pH->Check_Solvent Yes Success Yield Improved Adjust_pH->Success Change_Solvent Action: Switch to a solvent of intermediate polarity (see Table 1). Check_Solvent->Change_Solvent No Check_Technique Were multiple extractions performed with sufficient mixing? Check_Solvent->Check_Technique Yes Change_Solvent->Success Improve_Technique Action: Perform 3 extractions. Ensure adequate mixing (1-2 min). Check_Technique->Improve_Technique No Check_Technique->Success Yes Improve_Technique->Success

Caption: A decision tree for troubleshooting low extraction yield.

References

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • NextSDS. (n.d.). 1-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-one — Chemical Substance Information. Retrieved from [Link]

  • IntechOpen. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Solvent Extraction of Nitrogen Heterocyclic Compounds Contained in Coal Tar Absorption Oil Fraction. Improvement of Separation Performance by Addition of Aluminum Chloride to Solvent. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • YouTube. (2012, October 2). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. Retrieved from [Link]

  • MDPI. (2024, July 25). Study on Removal of Nitrogen-Containing Heterocyclic Compounds Contained in Crude Methylnaphthalene Oil by Formamide Extraction. Retrieved from [Link]

  • Koch Modular. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Retrieved from [Link]

  • Unacademy. (n.d.). What is the Effect of Temperature and pH on Extraction?. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-pyrazolo[1,5-b]pyridazin-3-ylethanone. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

Sources

Troubleshooting

purification of 1-pyrazolo[1,5-b]pyridazin-3-ylethanone crude mixtures by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of fused, nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of fused, nitrogen-rich heterocycles. The isolation of 1-pyrazolo[1,5-b]pyridazin-3-ylethanone from crude reaction mixtures presents distinct chromatographic hurdles. Because of its basic nitrogen atoms (N1 and N5) and planar aromatic system, researchers typically encounter severe peak tailing, poor solubility during loading, and stubborn co-elution with starting materials.

This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting steps to ensure high-purity isolation of your target compound.

I. Purification Workflow Logic

Before beginning your chromatography, it is critical to evaluate the physicochemical properties of your crude mixture. The following decision tree outlines the logical progression for selecting your loading technique and stationary phase based on the behavior of pyrazolo[1,5-b]pyridazine derivatives.

G A Crude 1-pyrazolo[1,5-b]pyridazin-3-ylethanone B Solubility Check (DCM or EtOAc) A->B C1 Highly Soluble Liquid Loading B->C1 Yes C2 Poorly Soluble Dry Loading on Silica B->C2 No D Select Stationary Phase C1->D C2->D E1 Standard Silica (Type A/B) D->E1 E2 Amine-Functionalized Silica D->E2 F1 Add 0.5-1% TEA to Mobile Phase (Silanol Suppression) E1->F1 To prevent tailing F2 Standard Mobile Phase (No Additives Needed) E2->F2 G Gradient Elution (Hexanes to EtOAc) F1->G F2->G H Fraction Analysis (TLC/LC-MS) G->H

Figure 1: Decision tree for the chromatographic purification of basic N-heterocycles.

II. Step-by-Step Methodology: Dry-Loading Normal Phase Chromatography

To overcome the inherent solubility and tailing issues of 1-pyrazolo[1,5-b]pyridazin-3-ylethanone, we recommend a dry-loading approach coupled with a base-modified mobile phase. This protocol is designed as a self-validating system to ensure reproducible resolution.

1. Preparation of the Stationary Phase

  • Measure standard Type-A silica gel (40-63 µm) to achieve a 40:1 silica-to-crude mass ratio.

  • Prepare the starting mobile phase: 10% Ethyl Acetate (EtOAc) in Hexanes, supplemented with 1% v/v Triethylamine (TEA) .

  • Causality: Pre-treating the column with TEA neutralizes the highly acidic silanol sites on the silica surface, preventing the basic pyrazolo[1,5-b]pyridazine core from binding irreversibly[1]. Slurry pack the column and flush with 2 column volumes (CV) of this mixture.

2. Dry Loading the Crude Mixture

  • Dissolve the crude mixture in a minimal volume of a highly solubilizing, volatile solvent (e.g., THF or 10% MeOH in DCM).

  • Add dry silica gel equal to 2.5 times the mass of the crude mixture.

  • Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.

  • Causality: Ensuring no residual polar solvent remains is critical; residual MeOH or THF will act as a strong localized eluent, causing premature band broadening down the column.

3. Column Loading and Elution

  • Carefully pour the dry-loaded powder evenly onto the flat surface of the packed silica bed. Cap with a 1 cm protective layer of clean sea sand to prevent bed disruption.

  • Begin elution using a step gradient: 10% EtOAc/Hexanes (3 CV) → 20% EtOAc/Hexanes (3 CV) → 40% EtOAc/Hexanes (until the target elutes). Maintain 1% TEA throughout the entire gradient.

4. Fraction Collection & Validation

  • Monitor fractions via Thin Layer Chromatography (TLC).

  • Self-Validation Step: Pre-soak your TLC plates in 5% TEA/Hexanes and let them dry before spotting. This ensures the TLC plate mimics the buffered environment of your column, providing an accurate representation of the separation[2].

III. Troubleshooting Guide & FAQs

Q1: Why does 1-pyrazolo[1,5-b]pyridazin-3-ylethanone streak heavily on standard silica gel, and how can I fix it? A1: The pyrazolo[1,5-b]pyridazine scaffold contains basic nitrogen atoms that act as strong hydrogen-bond acceptors and proton scavengers. Standard Type-A silica gel possesses acidic silanol groups (Si-OH) on its surface. When the basic heterocycle interacts with these silanols, it undergoes partial protonation and strong ion-exchange interactions, leading to severe peak tailing and streaking (1)[1]. The Fix: Add a competing base, such as 0.5–1.0% Triethylamine (TEA), to your mobile phase. TEA acts as a "silanol suppressor"; its tertiary amine structure competitively binds to the acidic silanols, masking them and allowing your target compound to elute as a sharp, well-defined band (3)[3].

Q2: I am seeing co-elution of the 3-acetyl product with the unreacted pyrazolo[1,5-b]pyridazine starting material. How can I improve resolution? A2: While acetylation at the 3-position introduces a carbonyl group, the overall lipophilicity (clogP) of the molecule often remains frustratingly similar to the parent pyrazolo[1,5-b]pyridazine, causing them to co-elute in standard Hexane/EtOAc gradients (4)[4]. The Fix: Shift to an orthogonal selectivity system. Instead of relying purely on hydrophobic interactions, exploit the hydrogen-bond acceptor properties of the newly introduced acetyl group. Switch your mobile phase to a Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 99:1 to 95:5 DCM/MeOH) with 0.5% TEA. The protic nature of MeOH interacts differently with the carbonyl oxygen, often providing the baseline resolution needed.

Q3: My crude mixture has poor solubility in the starting mobile phase (10% EtOAc/Hexanes). Should I liquid-load using pure DCM? A3: No. Liquid-loading a concentrated solution in a strong solvent like pure DCM onto a column equilibrated in a weak solvent (Hexanes) causes immediate precipitation at the column head or "viscous fingering," which ruins the separation band. Fused planar heterocycles like pyrazolo[1,5-b]pyridazines often exhibit strong π−π stacking, reducing their solubility in non-polar solvents (5)[5]. The Fix: Always use the dry loading technique detailed in Section II. This ensures the compound is evenly distributed and elutes based strictly on its partitioning coefficient rather than its dissolution rate.

Q4: Can I avoid using Triethylamine (TEA) altogether? It complicates my downstream LC-MS analysis. A4: Yes. If TEA contamination is a concern for downstream mass spectrometry or biological assays, you must change the stationary phase rather than the mobile phase. The Fix: Utilize Amine-functionalized silica gel (NH2-silica). In this stationary phase, the aminopropyl ligands inherently mask the underlying silanols and provide a slightly basic surface environment. This allows you to run standard Hexane/EtOAc or DCM/MeOH gradients without any liquid amine additives, yielding sharp peaks and MS-compatible fractions.

IV. Quantitative Data Presentation

To assist in your method development, the table below summarizes the expected chromatographic behavior of pyrazolo[1,5-b]pyridazine derivatives across different mobile phase systems on standard bare silica.

Table 1: Optimization of Mobile Phase Systems for Pyrazolo[1,5-b]pyridazine Derivatives

Mobile Phase SystemAdditiveTarget Rf​ Tailing Factor ( Tf​ )Resolution ( Rs​ ) from SMRecommendation
40% EtOAc / HexanesNone0.25> 2.5 (Severe)< 1.0 (Co-elution)Not Recommended
40% EtOAc / Hexanes1% TEA0.351.1 (Excellent)1.5 (Baseline)Standard Choice
5% MeOH / DCMNone0.401.8 (Moderate)1.2 (Partial)Use for stubborn co-elutions
5% MeOH / DCM0.5% TEA0.451.0 (Perfect)2.1 (Excellent)Best for high-purity prep

V. References

  • Tear, W. F., et al. "Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis." National Institutes of Health (PMC). Available at:

  • Henderson, S. H., et al. "Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors." National Institutes of Health (PMC). Available at:

  • Phenomenex Technical Support. "Tip on Peak Tailing of Basic Analytes." Phenomenex. Available at:

  • ResearchGate Community. "Tailing in TLC - can anyone help?" ResearchGate. Available at:

  • Sepuxianyun. "Triethylamine as a Mobile Phase Additive: What Does It Do?" Welch Materials. Available at:

Sources

Reference Data & Comparative Studies

Validation

The Pyrazolo[1,5-b]pyridazine Scaffold: A Ligand-Efficient Blueprint for Potent and Selective DYRK1A Inhibition

A Senior Application Scientist's Guide to Comparative Analysis and Experimental Validation In the landscape of kinase drug discovery, the pursuit of potent and selective inhibitors is a perpetual challenge. Dual-specific...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Comparative Analysis and Experimental Validation

In the landscape of kinase drug discovery, the pursuit of potent and selective inhibitors is a perpetual challenge. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a compelling target for therapeutic intervention in a range of diseases, including neurodegenerative disorders like Alzheimer's and Down's syndrome, as well as certain cancers and diabetes.[1][2][3][4] However, achieving selectivity and favorable drug-like properties remains a significant hurdle. This guide provides an in-depth comparative analysis of pyrazolo[1,5-b]pyridazine-based DYRK1A inhibitors, highlighting their superior ligand efficiency and outlining the experimental protocols necessary for their evaluation.

The pyrazolo[1,5-b]pyridazine scaffold has proven to be a "privileged" structure in kinase inhibitor design, offering a rigid framework that can be strategically decorated to achieve high affinity and selectivity.[5][6] Research into this series has led to the development of inhibitors with excellent ligand efficiencies, good physicochemical properties, and a high degree of selectivity over the wider kinome.[1][2][3][4]

Comparative Analysis of Pyrazolo[1,5-b]pyridazine Derivatives

The effectiveness of a drug candidate is not solely defined by its raw potency (e.g., IC50). Ligand efficiency (LE), a metric that relates potency to the size of the molecule (heavy atom count), is a critical parameter in early-stage drug discovery. It provides a measure of the binding efficiency of a compound, with higher values indicating a more optimal interaction with the target. This focus on LE helps to avoid the "molecular obesity" that can plague less efficient scaffolds, leading to poor pharmacokinetic properties.

A key study in the development of pyrazolo[1,5-b]pyridazine DYRK1A inhibitors systematically explored the structure-activity relationship (SAR) to optimize for both potency and ligand efficiency.[1][7] The following table summarizes the key data for a selection of these compounds, illustrating the impact of chemical modifications on their binding affinity and efficiency.

CompoundDYRK1A pIC50Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
8b 7.10.444.3
10 7.20.454.8
11 7.60.484.9
22 7.10.395.2
24 7.00.394.5
28 7.00.374.2
30 7.00.394.4
31 7.00.394.6
33 7.20.385.3
34 7.10.375.0
70 7.00.536.18

Data synthesized from Henderson et al., 2021.[1][7] pIC50 was determined using a TR-FRET-based ligand-binding displacement assay. LE was calculated as 1.4(pIC50)/nonhydrogen atoms. LLE was calculated as pIC50 – clogP.

The data clearly demonstrates the successful optimization of the pyrazolo[1,5-b]pyridazine core. Compound 11 , for instance, exhibits a high pIC50 of 7.6 with a correspondingly impressive LE of 0.48.[1][7][8] This indicates a highly efficient binding interaction with DYRK1A. Furthermore, the development of compound 70 showcases a remarkable LE of 0.53 and an excellent LLE of 6.18, suggesting that strategic modifications can significantly enhance the drug-like properties of this scaffold.[7]

The causality behind these improvements lies in the structure-guided design approach. X-ray crystallography revealed that the pyrazolo[1,5-b]pyridazine core establishes key hydrogen-bonding interactions with the hinge region of the kinase (Glu239, Leu241, and Lys188).[1] The selectivity of these compounds is further enhanced by the introduction of a methyl group, or a similar moiety, which fits into a shallow lipophilic pocket unique to DYRK and CLK kinases.[1]

Experimental Validation: Protocols for Inhibitor Characterization

To rigorously assess the performance of pyrazolo[1,5-b]pyridazine inhibitors and compare them to other chemical series, a multi-tiered experimental approach is essential. This should encompass biochemical assays to determine direct enzyme inhibition and cellular assays to confirm target engagement and downstream functional effects.

Biochemical Kinase Assays

Several formats can be employed to measure the direct inhibition of DYRK1A activity. The choice of assay often depends on the available equipment, throughput requirements, and the need for specific types of data (e.g., IC50, Kd, residence time).

1. ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9][10][11][12]

  • Principle: A proprietary ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[9]

  • Step-by-Step Protocol:

    • Prepare serial dilutions of the pyrazolo[1,5-b]pyridazine inhibitor in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]

    • In a 384-well plate, add 1 µL of the inhibitor solution or DMSO as a control.[9]

    • Add 2 µL of recombinant human DYRK1A enzyme to each well.[9]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., DYRKtide peptide and ATP at or near the Km concentration).[9][10]

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).[9][10]

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[9]

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[9]

    • Measure the luminescence using a plate reader.[9]

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This assay measures the binding of a fluorescently labeled tracer to the kinase, which can be displaced by a competitive inhibitor.[13][14]

  • Principle: A europium-labeled anti-GST antibody binds to a GST-tagged DYRK1A, and a fluorescent tracer binds to the ATP pocket. When in close proximity, excitation of the europium donor results in energy transfer to the tracer acceptor, producing a FRET signal. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.[13]

  • Step-by-Step Protocol:

    • Prepare serial dilutions of the inhibitor in kinase buffer.

    • In a 384-well plate, add the inhibitor dilutions.

    • Add a pre-mixed solution of GST-tagged DYRK1A, europium-labeled anti-GST antibody, and the fluorescent tracer.[13]

    • Incubate at room temperature for 1 hour, protected from light.[14]

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.[14]

    • Calculate the emission ratio and determine the percent inhibition relative to a DMSO control to derive IC50 values.[14]

cluster_biochemical Biochemical Assay Workflow Inhibitor Prep Prepare Inhibitor Serial Dilutions Reaction Mix Prepare Kinase/ Substrate/ATP Mix Inhibitor Prep->Reaction Mix Add to plate Incubation Incubate at RT Reaction Mix->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Readout Measure Signal (Luminescence/FRET) Detection->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Generalized workflow for in vitro biochemical kinase assays.

Cellular Assays

Confirming that an inhibitor is active in a cellular context is a crucial next step. This validates that the compound can permeate the cell membrane, engage the target kinase, and exert a biological effect.

Western Blot for Substrate Phosphorylation

This method directly assesses the ability of an inhibitor to block the phosphorylation of a known intracellular DYRK1A substrate, such as Tau at Thr212.[12][15]

  • Principle: Cells are treated with the inhibitor, and the levels of a specific phosphorylated substrate are measured by Western blot analysis and compared to the total amount of that substrate.

  • Step-by-Step Protocol:

    • Culture a suitable cell line (e.g., HEK293T or a neuroblastoma cell line) in appropriate multi-well plates.[10]

    • Treat the cells with various concentrations of the pyrazolo[1,5-b]pyridazine inhibitor or DMSO for a specified period (e.g., 2-24 hours).[10][12]

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[10][15]

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).[10][15]

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[10]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known DYRK1A substrate (e.g., anti-phospho-Tau Thr212).[15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[15]

    • Detect the signal using an ECL reagent and an imaging system.[10]

    • Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-actin) to normalize the data.[15]

    • Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate and calculate the cellular IC50 value.[15]

cluster_cellular Cellular Assay Workflow (Western Blot) Cell Culture Culture & Treat Cells with Inhibitor Lysis Cell Lysis & Protein Quantification Cell Culture->Lysis SDS-PAGE SDS-PAGE & Transfer Lysis->SDS-PAGE Blotting Antibody Incubation (p-Substrate, Total, Loading) SDS-PAGE->Blotting Detection_WB Signal Detection (ECL) Blotting->Detection_WB Analysis_WB Quantify Bands & Calculate Cellular IC50 Detection_WB->Analysis_WB

Caption: Workflow for assessing cellular target engagement via Western blot.

Conclusion

The pyrazolo[1,5-b]pyridazine scaffold represents a highly promising starting point for the development of potent, selective, and drug-like DYRK1A inhibitors. The demonstrated high ligand efficiency of this series underscores the value of a structure-guided and efficiency-focused approach to inhibitor design.[1][2][3][4] By employing the rigorous biochemical and cellular validation protocols detailed in this guide, researchers can effectively characterize novel inhibitors, compare their performance against established benchmarks, and ultimately advance the development of new therapeutics targeting DYRK1A.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Dyrk1A-IN-3 in Kinase Assays.
  • BPS Bioscience. (n.d.). DYRK1A Kinase Assay Protocol.
  • Henderson, S. H., et al. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. Journal of Medicinal Chemistry, 64(15), 11709–11728.
  • BenchChem. (n.d.). Application Notes and Protocols for Studying DYRK1A in Alzheimer's Research using DYRKs-IN-2.
  • Gorgan, D. C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5427.
  • Figshare. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors.
  • PubMed. (2021). Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors.
  • ORCA - Cardiff University. (2023). Discovery and characterization of selective and ligand-efficient DYRK inhibitors.
  • Sci-Hub. (n.d.). Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors.
  • Arancio, O., et al. (2014). Selective inhibition of the kinase DYRK1A by targeting its folding process. Nature Communications, 5, 5582.
  • Hudson, K., et al. (2015). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Assay and Drug Development Technologies, 13(4), 233–240.
  • Chen, Y., et al. (2025). Discovery of Dietary Plant Flavonols as Novel Potent Inhibitors Targeting DYRK1A Kinase. Journal of Agricultural and Food Chemistry.
  • BenchChem. (n.d.). A Comparative Analysis of Harmine and Synthetic DYRK1A Inhibitors.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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